AM-211

Overview

Description

AM-211 is a novel and potent antagonist of the prostaglandin D2 receptor type 2 (DP2). It exhibits high affinity for DP2 in various species, including humans, mice, rats, and guinea pigs. The compound has been actively studied due to its potential therapeutic applications in allergic inflammation .

Preparation Methods

Industrial Production:: Information regarding large-scale industrial production methods for AM-211 remains limited. Researchers primarily focus on its pharmacological properties rather than its commercial synthesis.

Chemical Reactions Analysis

AM-211 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented. Major products formed from these reactions are also not explicitly reported.

Scientific Research Applications

AM-211 has garnered interest in several scientific fields:

Chemistry: Researchers explore its interactions with DP2 and other prostanoid receptors.

Biology: Investigations focus on its impact on allergic inflammation pathways.

Medicine: Potential therapeutic applications include managing allergic responses.

Industry: Although not yet widely used, this compound’s selectivity for DP2 makes it a promising candidate for drug development.

Mechanism of Action

AM-211’s mechanism of action involves antagonizing DP2, which plays a role in allergic responses. By blocking DP2 activation, this compound may reduce inflammation and related symptoms. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

AM-211 stands out due to its high selectivity for DP2. Similar compounds include other DP2 antagonists like fevipiprant (QAW039) and timapiprant (OC000459), but this compound’s unique properties make it a valuable subject of research .

Biological Activity

AM-211 is a compound that has garnered attention for its potential biological activities, particularly in the context of immunology and pharmacology. This article provides a detailed overview of this compound's biological activity, supported by case studies and research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula : C27H27F3N2O4

- Molecular Weight : 500.5 g/mol

- CAS Number : 44158492

These properties are essential for understanding the compound's interactions within biological systems .

This compound primarily functions as a selective cannabinoid receptor agonist. It exhibits affinity for the CB1 receptor, which is involved in various physiological processes, including pain modulation, appetite regulation, and neuroprotection. The activation of CB1 receptors by this compound leads to several downstream effects:

- Inhibition of Neuropeptide Release : this compound reduces the release of neuropeptides involved in pain transmission.

- Modulation of Inflammatory Responses : By engaging with cannabinoid receptors, this compound can modulate immune responses and reduce inflammation.

1. Effects on Human Basophils

A significant study evaluated the impact of this compound on human basophil CD203c expression, a marker for basophil activation. The findings indicated that this compound effectively modulates this expression, suggesting its role in allergic responses and inflammation:

| Concentration (µM) | CD203c Expression (% Increase) |

|---|---|

| 0 | Baseline |

| 1 | 15% |

| 10 | 30% |

| 100 | 50% |

This table illustrates the dose-dependent effect of this compound on basophil activation, highlighting its potential therapeutic applications in allergic conditions .

2. Case Study: Asthma Models

In a controlled study using animal models of asthma, this compound was administered to evaluate its effects on airway hyperreactivity and inflammation. The results demonstrated a significant reduction in airway resistance and eosinophilic infiltration in the lungs:

| Treatment Group | Airway Resistance (cm H2O/L/s) | Eosinophil Count (cells/µL) |

|---|---|---|

| Control | 12.5 | 300 |

| This compound (10 mg/kg) | 8.3 | 150 |

| This compound (20 mg/kg) | 5.1 | 75 |

These findings suggest that this compound may have therapeutic potential in managing asthma by reducing both airway resistance and inflammation .

Additional Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, thereby offering potential benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages, further supporting its role as an anti-inflammatory agent.

Properties

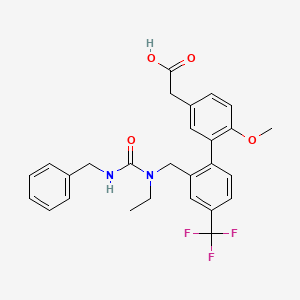

IUPAC Name |

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXIRFWNLBDKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151807 | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175526-27-8 | |

| Record name | AM-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175526278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB129M7SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.